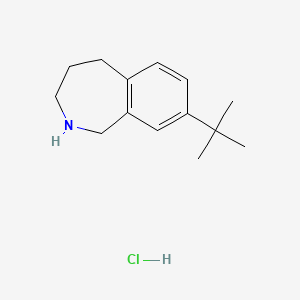

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2,3,4,5-tetrahydro-1H-2-benzazepine . This compound has been used in the synthesis of novel anti-cancer agents . It has also been used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

The synthesis of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves several steps. In one study, a series of novel 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The key intermediate of tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine carboxylate was synthesized using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials .Molecular Structure Analysis

The molecular structure of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis

The chemical reactions involving 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are complex and involve multiple steps. For instance, the introduction of a sulfonyl group has been shown to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-2-benzazepine .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of benazepril hydrochloride, a first-line anti-hypertensive drug recommended by the World Health Organization. Benazepril hydrochloride is recognized for its clinical efficacy, high safety, and mild side effects. The synthesis involves different methods for key intermediates, highlighting the compound's role in pharmaceutical manufacturing processes (Ji Peng-wei, 2010).

Pharmacological Potential

The compound has shown potential in pharmacology, particularly as a scaffold for developing receptor-targeted therapies. For example, solid-phase synthesis strategies have enabled the creation of benzazepine derivatives targeting G-protein coupled receptors (GPCRs), showcasing the compound's versatility in drug discovery and development (D. Boeglin, D. Bonnet, M. Hibert, 2007).

Neuropharmacology

In neuropharmacology, derivatives of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been explored for their interactions with dopamine receptors. These studies contribute to our understanding of dopamine's role in the brain and the potential therapeutic applications of dopamine receptor modulators (J. Neumeyer, N. Baindur, H. Niznik, H. Guan, P. Seeman, 1991).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have high anti-tumor activity .

Mode of Action

It is known that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner .

Biochemical Pathways

Similar compounds have been found to inhibit the proliferation and metastasis of tumor cells, suggesting that they may interfere with dna synthesis or other cellular processes .

Result of Action

Similar compounds have been shown to have moderate to excellent antiproliferative activity against cancer cells .

Direcciones Futuras

The future directions of research on 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-cancer agents . Additionally, more research is needed to fully understand its mechanism of action and to further elucidate its physical and chemical properties.

Propiedades

IUPAC Name |

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-14(2,3)13-7-6-11-5-4-8-15-10-12(11)9-13;/h6-7,9,15H,4-5,8,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEKYLPTOHNUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCNC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2795961.png)

![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2795962.png)

![4-[(Benzylamino)methyl]oxan-4-ol](/img/structure/B2795963.png)

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)

![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795967.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2795968.png)

![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)

![4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2795971.png)

![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)